molecular formula C9H7F3O4 B14249063 3-Methoxy-2-(trifluoromethoxy)benzoic acid

3-Methoxy-2-(trifluoromethoxy)benzoic acid

Cat. No.: B14249063
M. Wt: 236.14 g/mol
InChI Key: XJHMXXCVILXPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-methoxybenzoic acid with trifluoromethylating agents under specific conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methoxy-2-(trifluoromethoxy)benzaldehyde or this compound.

    Reduction: Formation of 3-methoxy-2-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-(trifluoromethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    2-(Trifluoromethoxy)benzoic acid: Similar structure but with the methoxy group in a different position, leading to variations in reactivity and applications.

    3-(Trifluoromethoxy)benzoic acid: Similar but lacks the methoxy group, affecting its overall properties.

Uniqueness

3-Methoxy-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups can enhance the compound’s versatility in various applications.

Properties

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

3-methoxy-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H7F3O4/c1-15-6-4-2-3-5(8(13)14)7(6)16-9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

XJHMXXCVILXPSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.